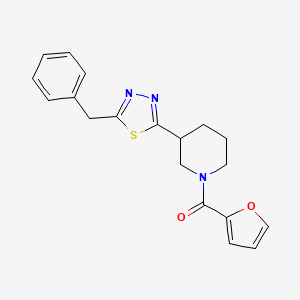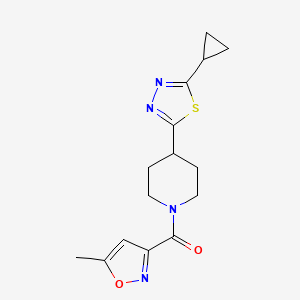![molecular formula C14H15N3O2S2 B6581276 2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one CAS No. 1203182-82-4](/img/structure/B6581276.png)
2-{[6-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[6-(Morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one, or 2-MPSE for short, is an organic compound with a wide range of applications in scientific research. It is a versatile compound with the ability to be used in various experiments and for various purposes.
Wissenschaftliche Forschungsanwendungen
2-MPSE has a wide range of applications in scientific research. It has been used as a substrate for the enzyme monoamine oxidase (MAO) to study the inhibition of MAO. It has also been used as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. 2-MPSE has also been used to study the regulation of gene expression in cells.
Wirkmechanismus
2-MPSE acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. 2-MPSE inhibits the activity of MAO, resulting in increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
2-MPSE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. Additionally, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-MPSE in lab experiments has several advantages. It is a relatively stable compound, which makes it easy to store and use in experiments. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for use in research.
However, there are also some limitations to using 2-MPSE in lab experiments. For example, it is a relatively slow-acting compound, meaning that experiments involving 2-MPSE may take longer to complete. Additionally, it is a relatively weak inhibitor of MAO, meaning that it may not be the most effective option for experiments involving the inhibition of MAO.
Zukünftige Richtungen
The use of 2-MPSE in scientific research is still in its early stages, and there are many potential future directions for research involving this compound.
One potential future direction for research is the use of 2-MPSE to study the regulation of gene expression in cells. This could be used to better understand the role of MAO in the regulation of gene expression and to develop new therapies for diseases related to gene expression.
Another potential future direction for research is the use of 2-MPSE to study the effects of MAO inhibition on neurotransmitter levels in the brain. This could be used to better understand the role of MAO in the regulation of neurotransmitter levels and to develop new therapies for neurological disorders.
Finally, another potential future direction for research is the use of 2-MPSE to study the effects of MAO inhibition on inflammation. This could be used to better understand the role of MAO in the regulation of inflammation and to develop new therapies for inflammatory diseases.
Synthesemethoden
2-MPSE can be synthesized using a variety of methods, such as the condensation reaction of 4-chloro-2-methylthiophene-3-carboxylic acid and 4-methylmorpholine in the presence of anhydrous potassium carbonate. This reaction produces 2-MPSE in a yield of approximately 70%. Another method of synthesis is the condensation reaction of 4-chloro-2-methylthiophene-3-carboxylic acid and 4-methylmorpholine in the presence of tetrabutyl ammonium bromide in dichloromethane. This reaction produces 2-MPSE in a yield of approximately 80%.
Eigenschaften
IUPAC Name |
2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-11(12-2-1-7-20-12)9-21-14-8-13(15-10-16-14)17-3-5-19-6-4-17/h1-2,7-8,10H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOYGOIZUFTFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Morpholinopyrimidin-4-yl)thio)-1-(thiophen-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclopentyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B6581227.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B6581229.png)
![1-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6581235.png)
![N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6581236.png)
![2-methoxy-5-methyl-N-(2-{[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B6581242.png)
![3-(5-chloro-2-methoxyphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea](/img/structure/B6581258.png)
![2-[4-(2-methanesulfonylbenzoyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole](/img/structure/B6581268.png)
![N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2-phenylacetamide](/img/structure/B6581279.png)
![N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6581283.png)